molecular formula C8H5N3S B13803695 1H-Pyrazolo[3,4-f]benzothiazole(9CI)

1H-Pyrazolo[3,4-f]benzothiazole(9CI)

Cat. No.: B13803695
M. Wt: 175.21 g/mol
InChI Key: MMEBWFPLMQUXHZ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-f]benzothiazole(9CI) is a heterocyclic compound that features a fused ring system combining a pyrazole and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1H-Pyrazolo[3,4-f]benzothiazole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-f]benzothiazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

1H-Pyrazolo[3,4-f]benzothiazole(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-f]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of the disease. Additionally, the compound may interact with amyloid beta plaques and tau proteins, which are associated with the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.

    1H-Pyrazolo[3,4-d]pyrimidine: Features a fused pyrazole and pyrimidine ring system.

    1H-Pyrazolo[3,4-c]quinoline: Contains a fused pyrazole and quinoline ring system.

Uniqueness: 1H-Pyrazolo[3,4-f]benzothiazole(9CI) is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

1H-pyrazolo[3,4-f][1,3]benzothiazole

InChI

InChI=1S/C8H5N3S/c1-5-3-10-11-6(5)2-7-8(1)12-4-9-7/h1-4H,(H,10,11)

InChI Key

MMEBWFPLMQUXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC3=C1SC=N3

Origin of Product

United States

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